Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate
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Overview
Description
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production methods often utilize efficient one-pot synthesis techniques to streamline the process and reduce costs . These methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using iodine or other oxidizing agents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in disease pathways . For example, it may inhibit kinases or other proteins essential for the survival of pathogens .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-A]pyrimidine: Similar in structure but with different biological activities.
Indole Derivatives: Share some structural similarities but differ in their chemical reactivity and applications.
Uniqueness
Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties . This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-39-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 286.72 g/mol
- Purity : ≥95%
The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research has highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231). The compound's mechanism appears to involve apoptosis induction as indicated by increased levels of cleaved PARP and active caspases in treated cells .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 17.02 | Apoptosis via caspase activation |
MDA-MB-231 | 13.00 | Induction of cell cycle arrest |
Antimicrobial Activity
Imidazo[1,2-a]pyridine compounds have also shown promising antimicrobial properties. Specific studies indicate that derivatives can inhibit bacterial growth and exhibit antifungal activities. The presence of the chlorophenyl group enhances these effects, potentially through better binding to microbial targets .
Neuroprotective Effects
Some research indicates that imidazo[1,2-a]pyridine derivatives may act as neuroprotective agents. They have been studied for their ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer’s. For instance, a derivative with a biphenyl side chain demonstrated strong AChE inhibition with an IC50 value of 79 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and biological interactions.
- Imidazo[1,2-a]pyridine Core : Essential for the anticancer and antimicrobial activities.
Research into SAR has revealed that modifications at various positions on the imidazo ring can significantly alter the compound's efficacy and selectivity against different biological targets .
Case Study 1: Anticancer Efficacy in Breast Cancer Models
In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines at concentrations lower than conventional chemotherapeutics like 5-Fluorouracil. The compound was shown to induce apoptosis without affecting non-tumorigenic cells significantly .
Case Study 2: AChE Inhibition
A derivative bearing similar structural characteristics exhibited potent AChE inhibition, suggesting potential applications in treating Alzheimer’s disease. The IC50 values were comparable to established AChE inhibitors .
Properties
Molecular Formula |
C15H11ClN2O2 |
---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 |
InChI Key |
ZFNDDDQOPCDHNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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